Iodoxamate meglumine is a radiopaque contrast agent primarily used in medical imaging, particularly in computed tomography (CT) scans and other diagnostic imaging procedures. It enhances the visibility of internal structures in the body by absorbing X-rays, allowing for clearer images during examinations. This compound is a derivative of iodoxamate, which is itself an iodinated compound known for its high atomic number, making it effective for contrast enhancement.
Iodoxamate meglumine is classified as a non-ionic iodinated contrast medium. It is derived from iodoxamate, which is a tri-iodinated benzoic acid derivative. The compound is typically formulated with meglumine, a sugar alcohol that acts as a stabilizing agent to enhance solubility and reduce toxicity. This classification places it among other iodinated contrast agents used in radiology, which include compounds like iohexol and iopamidol.
The synthesis of iodoxamate meglumine generally involves the reaction of iodoxamic acid with meglumine. The process can be described in several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products .
Iodoxamate meglumine features a complex molecular structure characterized by:
The structure includes three iodine atoms attached to a benzene ring, along with a carboxyl group that links to the meglumine moiety. The presence of iodine contributes to its radiopacity, making it effective for imaging applications.
Iodoxamate meglumine functions primarily through its ability to absorb X-rays due to the high atomic number of iodine. When administered into the body:
The mechanism relies on the concentration of the compound within specific tissues, which can be influenced by factors such as blood flow and tissue permeability .
Relevant analyses indicate that the compound maintains its integrity for extended periods when stored appropriately .
Iodoxamate meglumine is primarily used in medical imaging applications, including:
Research continues into expanding its applications in other areas of diagnostic imaging due to its favorable properties compared to traditional contrast agents .
Iodoxamate meglumine emerged in the early 1980s as a specialized ionic dimeric contrast agent designed for intravenous cholangiography—a radiographic technique for visualizing the bile ducts. Prior to its development, biliary imaging relied heavily on oral cholecystographic agents (e.g., iopanoic acid), which suffered from inconsistent intestinal absorption and inadequate ductal opacification [1] [4]. Iodoxamate’s core innovation lay in its triiodinated benzene ring structure with a carboxylate group, enabling direct vascular administration and rapid hepatobiliary excretion. This allowed real-time fluoroscopic assessment of biliary anatomy without requiring gastrointestinal uptake [3] [4].
The agent’s dimeric configuration (two benzene rings) provided a higher iodine payload (≈300 mg I/mL) than earlier monomers like ioglycamide, significantly enhancing radiographic density in bile ducts. Clinical trials demonstrated duct visualization rates exceeding 80% within 40 minutes post-injection, addressing a critical diagnostic need for detecting choledocholithiasis or strictures [1] [4]. However, limitations persisted:
Table 1: Key IV Cholangiography Agents (1980s Era)
Contrast Agent | Chemical Class | Iodine Content (mg/mL) | Primary Clinical Advantage |
---|---|---|---|
Iodoxamate Meglumine | Ionic dimer | ~300 | Superior duct opacification speed |
Ioglycamide | Ionic monomer | 230 | First-generation IV agent |
Iocetamic Acid | Oral agent | 320 | Gallbladder-specific |
Iodoxamate’s formulation leveraged meglumine (N-methylglucamine) as a cationic counterion—a strategic advancement over sodium-based ionic agents. Meglumine’s cyclic amine structure reduced the electrochemical toxicity profile by diminishing interactions with cellular membranes and plasma proteins [3] [7]. Crucially, meglumine conferred three physicochemical advantages:
The dimeric architecture of iodoxamate represented a bridge between early ionic monomers and later nonionic dimers (e.g., iodixanol). By sharing a single carboxylate group between two triiodinated rings, iodoxamate delivered six iodine atoms per dissociated particle—twice the iodine/particle ratio of monomers—while maintaining sufficient hydrophilicity for renal clearance [3] [10]. This molecular efficiency is highlighted in comparative analyses:
Table 2: Ionic Contrast Agent Formulation Progression
Parameter | Ionic Monomer (e.g., Diatrizoate) | Ionic Dimer (Iodoxamate) | Nonionic Dimer (Iodixanol) |
---|---|---|---|
Iodine:Particle Ratio | 1.5:1 | 3:1 | 6:1 |
Osmolality (mOsm/kg) | 1500–2000 | 1000–1400 | 290 |
Typical Viscosity (37°C) | 3–5 cP | 4–6 cP | 8–11 cP |
Iodoxamate meglumine received FDA approval in 1983 for intravenous cholangiography, with specific indications for suspected bile duct obstruction. However, its regulatory status remained secondary to agents like iothalamate, which dominated broader vascular imaging [3] [7]. By the late 1980s, three factors precipitated its decline:
The agent was formally discontinued in the US and EU by 1994, though it remained available in limited markets until the early 2000s. Its legacy persists in contrast chemistry: the dimeric design informed later nonionic agents like iotrolan, while its hepatobiliary excretion profile influenced liver-specific MRI agents (e.g., gadoxetate) [3] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4